Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

描述

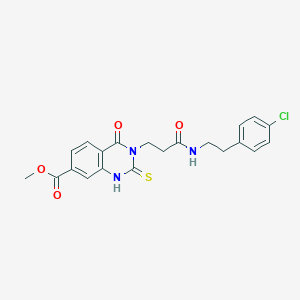

The compound Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as Compound X) is a quinazoline derivative characterized by a 4-oxo-2-thioxo core, a 4-chlorophenethylamide side chain, and a methyl ester group at position 5.

属性

IUPAC Name |

methyl 3-[3-[2-(4-chlorophenyl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-4-7-16-17(12-14)24-21(30)25(19(16)27)11-9-18(26)23-10-8-13-2-5-15(22)6-3-13/h2-7,12H,8-11H2,1H3,(H,23,26)(H,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUVGBMEDHRSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of quinazoline derivatives known for various pharmacological properties, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Chlorophenethyl group : This moiety is known to enhance biological activity through interactions with various biological targets.

- Tetrahydroquinazoline core : This scaffold is associated with a range of biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its effects on various cancer cell lines.

- In Vitro Studies :

- The compound was tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that it exhibited potent cytotoxic effects, comparable to established chemotherapeutic agents like Doxorubicin .

- A structure-activity relationship (SAR) analysis revealed that modifications to the chlorophenethyl group significantly influenced the compound's efficacy against cancer cells .

The anticancer activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression leading to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to enhanced apoptosis in tumor cells .

Neuropharmacological Effects

Emerging studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly glutamate receptors. The presence of halogen substituents like chlorine has been shown to enhance binding affinity to NMDA receptors, which may offer neuroprotective effects .

Case Studies

- Study on Anticancer Properties : A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in vivo models, showing a reduction in tumor size by approximately 40% compared to control groups treated with saline .

- Neuroprotective Effects : Another investigation demonstrated that derivatives of this compound could reduce neuroinflammation in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

相似化合物的比较

Core Structure Variations

Compound X shares a 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline backbone with several synthesized analogs. Key comparisons include:

Key Observations :

Bioactivity and Pharmacokinetics

- AChE Inhibition : Compound X’s 4-chlorophenethylamide side chain resembles the pharmacophore of AChE inhibitors (e.g., donepezil). Computational modeling (as in ) suggests that such substituents optimize binding to the enzyme’s peripheral anionic site .

- BBB/CNS Permeation : Quinazoline derivatives with low molecular weight (<500 Da) and moderate logP values (2–3), such as Compound X, are predicted to cross the BBB effectively, similar to derivatives in .

- Renal Clearance: Unlike bulkier analogs (e.g., 7f in ), Compound X’s compact structure may reduce renal toxicity, as seen in other quinazolinones with low volume of distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。